3,3',3''-Nitrilotris(propionamide)

Description

The exact mass of the compound Propanamide, 3,3',3''-nitrilotris- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 680473. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,3',3''-Nitrilotris(propionamide) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3',3''-Nitrilotris(propionamide) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-[bis(3-amino-3-oxopropyl)amino]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N4O3/c10-7(14)1-4-13(5-2-8(11)15)6-3-9(12)16/h1-6H2,(H2,10,14)(H2,11,15)(H2,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RERXJGPPGMABOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CCC(=O)N)CCC(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062580 | |

| Record name | Propanamide, 3,3',3''-nitrilotris- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2664-61-1 | |

| Record name | 3,3′,3′′-Nitrilotris[propanamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2664-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrilotripropionamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002664611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrilotripropionamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2512 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanamide, 3,3',3''-nitrilotris- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanamide, 3,3',3''-nitrilotris- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',3''-nitrilotrispropionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.361 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITRILOTRIPROPIONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5YHU223HX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,3',3''-Nitrilotris(propionamide): Structure, Properties, and Applications for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 3,3',3''-Nitrilotris(propionamide), a symmetrical, tripodal molecule with significant potential across various scientific disciplines. From its fundamental chemical properties to its emerging applications in medicinal chemistry and materials science, this document serves as a critical resource for researchers, scientists, and professionals in drug development.

Introduction: The Architectural Significance of a Tripodal Scaffold

3,3',3''-Nitrilotris(propionamide) is an organic compound characterized by a central tertiary amine linked to three propionamide arms.[1] This unique C3 symmetric architecture imparts specific physicochemical properties and functionalities, making it a subject of interest for applications ranging from industrial processes to advanced pharmaceutical design.[2][3] The presence of multiple amide groups allows for extensive hydrogen bonding, rendering it soluble in polar solvents and capable of forming stable complexes with metal ions.[1] This guide will delve into the core chemical properties, structural details, synthesis methodologies, and diverse applications of this versatile molecule.

Physicochemical and Structural Properties

A thorough understanding of a molecule's properties is foundational to its application. 3,3',3''-Nitrilotris(propionamide) is typically a white to off-white crystalline solid at room temperature.[1][2]

Table 1: Key Physicochemical Properties of 3,3',3''-Nitrilotris(propionamide)

| Property | Value | References |

| CAS Number | 2664-61-1 | [1][2][4] |

| Molecular Formula | C₉H₁₈N₄O₃ | [1][2][4] |

| Molecular Weight | 230.27 g/mol | [1][2][4] |

| Melting Point | 182-186 °C | [2] |

| Boiling Point | 634.3 °C at 760 mmHg (Predicted) | [5] |

| Density | 1.233 - 1.36 g/cm³ | [2][5] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Solubility | Soluble in polar solvents | [1] |

Structural Elucidation

The structural identity of 3,3',3''-Nitrilotris(propionamide) is well-defined by various analytical techniques.

-

IUPAC Name: 3-[bis(3-amino-3-oxopropyl)amino]propanamide[4]

-

SMILES: N(CCC(N)=O)(CCC(N)=O)CCC(N)=O[1]

-

InChI Key: RERXJGPPGMABOY-UHFFFAOYSA-N[1]

The tripodal structure of 3,3',3''-Nitrilotris(propionamide) is key to its functionality, particularly its ability to act as a tridentate or tetradentate ligand in coordination chemistry.[3] The central nitrogen atom and the three amide groups can coordinate with metal ions, forming stable complexes.[1]

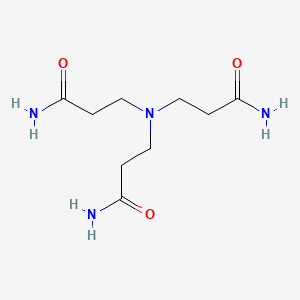

Figure 1: 2D representation of the molecular structure of 3,3',3''-Nitrilotris(propionamide).

Spectroscopic Data

Spectroscopic analysis provides definitive structural confirmation.

-

¹H NMR (DMSO-d₆, 400 MHz): Characteristic signals are observed for the amide protons (NH₂) and the methylene protons (CH₂) of the propionamide arms.[6]

-

¹³C NMR (DMSO-d₆): The spectrum typically shows signals for the carbonyl carbon of the amide group and the methylene carbons.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for N-H stretching of the amide, C=O stretching of the amide (Amide I band), and N-H bending (Amide II band).

Synthesis and Purification

The synthesis of 3,3',3''-Nitrilotris(propionamide) can be approached through several routes, with the hydrolysis of its nitrile precursor, tris(2-cyanoethyl)amine, being a common method.

Experimental Protocol: Synthesis of Tris(2-cyanoethyl)amine

This protocol is adapted from a patented procedure for the high-yield synthesis of the precursor.[7]

Materials:

-

Acrylonitrile

-

Ammonium salt of a lower aliphatic acid (e.g., ammonium acetate)

-

Lower aliphatic acid (e.g., acetic acid)

-

Water

-

Alkali metal hydroxide (e.g., sodium hydroxide)

Procedure:

-

Prepare a reaction mixture consisting of acrylonitrile, the ammonium salt, water, and enough of the lower aliphatic acid to ensure an initial pH of less than 7. The ratio of acrylonitrile to the ammonium salt is typically in the range of 0.5 to 3.[7]

-

Heat the mixture to a temperature between 70°C and 105°C and maintain for 2 to 20 hours, depending on the scale and specific reactants.[7]

-

After the reaction is complete, cool the mixture and add a sufficient amount of an alkali metal hydroxide solution to raise the pH to 11 or higher, which will precipitate the tris(2-cyanoethyl)amine product.[7]

-

Filter the solid product, wash with water, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol.[7]

Figure 2: General workflow for the synthesis of 3,3',3''-Nitrilotris(propionamide).

Experimental Protocol: Hydrolysis of Tris(2-cyanoethyl)amine

The conversion of the nitrile groups of tris(2-cyanoethyl)amine to amide groups can be achieved through acid or base-catalyzed hydrolysis.[8]

Materials:

-

Tris(2-cyanoethyl)amine

-

Acid (e.g., HCl) or Base (e.g., NaOH) catalyst

-

Water

-

Suitable solvent for purification

Procedure:

-

Dissolve or suspend tris(2-cyanoethyl)amine in an aqueous solution containing a catalytic amount of a strong acid or base.

-

Heat the reaction mixture under reflux for a sufficient time to ensure complete hydrolysis of the three nitrile groups. The reaction progress can be monitored by techniques such as TLC or IR spectroscopy (disappearance of the nitrile peak).

-

Upon completion, neutralize the reaction mixture.

-

Isolate the crude 3,3',3''-Nitrilotris(propionamide) by cooling to induce crystallization or by solvent extraction.

-

Purify the product by recrystallization from a suitable polar solvent or by column chromatography to obtain the final product of high purity.[2]

Applications in Research and Drug Development

The unique structural features of 3,3',3''-Nitrilotris(propionamide) make it a versatile molecule with both established and potential applications.

Industrial Applications

-

Viscosity-Reducing Agent and Thickening Stabilizer: In aqueous solutions, it can modify rheological properties, making it useful in various industrial formulations.[5]

-

Chelating Agent: The tripodal structure with multiple donor atoms allows it to bind metal ions, an essential function in water treatment and metal extraction processes.[1][5]

Potential in Drug Development and Medicinal Chemistry

The tripodal scaffold is a recurring motif in medicinal chemistry, offering a pre-organized platform for the presentation of functional groups in a specific three-dimensional arrangement.[9][10]

-

Scaffold for Drug Design: 3,3',3''-Nitrilotris(propionamide) can serve as a central scaffold for the synthesis of more complex molecules. The terminal amide groups can be further functionalized to attach pharmacophores, targeting moieties, or solubilizing groups. The tripodal nature allows for the creation of multivalent ligands, which can enhance binding affinity and selectivity for biological targets.[4][9]

-

Metal Chelators in Therapeutics: The ability to chelate metal ions is crucial in various therapeutic strategies. For instance, chelators are used to treat metal overload diseases or to modulate the activity of metalloenzymes. Tripodal ligands are known to form highly stable complexes with various metal ions.[9] The amide groups in 3,3',3''-Nitrilotris(propionamide) can coordinate with metal ions, and its derivatives could be explored for such applications.

-

Biomaterials and Drug Delivery: The hydrophilic nature and hydrogen bonding capabilities of 3,3',3''-Nitrilotris(propionamide) suggest its potential use as a component in biomaterials such as hydrogels for controlled drug release. While specific studies on this compound are limited, the general class of amide-containing polymers is widely used in drug delivery systems.[2]

Safety and Handling

Conclusion

3,3',3''-Nitrilotris(propionamide) is a molecule with a well-defined structure and a range of interesting chemical properties. Its tripodal architecture provides a unique platform for applications in both industrial settings and advanced scientific research. For drug development professionals, its potential as a versatile scaffold for creating multivalent ligands and metal chelators warrants further investigation. The synthetic routes are accessible, and its physicochemical properties are conducive to a variety of chemical modifications. As the demand for novel molecular architectures in medicinal chemistry and materials science continues to grow, 3,3',3''-Nitrilotris(propionamide) stands out as a promising building block for future innovations.

References

-

PubMed. (2021, June 23). Tripodal scaffolds with three appended imidazole thiones for Cu(I) chelation and protection from Cu-mediated oxidative stress. Available at: [Link]

-

Sun, S., Jia, Q., & Zhang, Z. (2019). Applications of amide isosteres in medicinal chemistry. Bioorganic & Medicinal Chemistry Letters, 29(18), 2535–2550. Available at: [Link]

-

Wikipedia. Tripodal ligand. Available at: [Link]

-

ResearchGate. (2008). Functionalization of Tripodal Scaffold Molecules on Solid Support. Available at: [Link]

-

PubMed. (2006). Synthesis and characterization of a tripodal amide ligand and its binding with anions of different dimensionality. Available at: [Link]

- Google Patents. United States Patent Office.

-

PubMed Central. (2014). A Stereodynamic Tripodal Ligand with Three Different Coordinating Arms: Synthesis and Zinc(II), Copper(I) Complexation Study. Available at: [Link]

-

LookChem. Cas 2664-61-1,3,3',3''-NITRILOTRIS(PROPIONAMIDE). Available at: [Link]

-

CP Lab Safety. 3,3,3-Nitrilotris(propionamide), 500g, Each. Available at: [Link]

-

ResearchGate. (2013). Tripodal Amidinate Ligands For Bimetallic Coordination Chemistry: Synthesis and Metallation. Available at: [Link]

-

National Institutes of Health. (2016). Cytotoxic actions of 2,2-dibromo-3-nitrilopropionamide, a biocide in hydraulic fracturing fluids, on rat thymocytes. Available at: [Link]

-

MDPI. (2019). Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA. Available at: [Link]

-

CP Lab Safety. 3,3,3-Nitrilotris(propionamide), 25g, Each. Available at: [Link]

-

Fisher Scientific. 3,3',3″-Nitrilotris(propionamide) 98.0+%, TCI America™. Available at: [Link]

- Google Patents. EP0343597B1 - Preparation of tris (2-cyanoethyl) amine.

-

ResearchGate. (2019). Preparation of Tertiary Amines from Tris(2-cyanoethyl)amine Using Three Successive Cobalt-Catalyzed Electrophilic Aminations with Organozinc Halides. Available at: [Link]amine_Using_Three_Successive_Cobalt-Catalyzed_Electrophilic_Aminations_with_Organozinc_Halides)

-

PubMed Central. (2013). Synthesis and anion binding studies of tris(3-aminopropyl)amine-based tripodal urea and thiourea receptors. Available at: [Link]

-

PubMed. (2023, November 28). In Vivo Toxicity of Industrial Biocide Containing 2,2-Dibromo-3-nitrilopropionamide in Adult and Zebrafish Larvae. Available at: [Link]

-

Fisher Scientific. 3,3',3″-Nitrilotris(propionamide) 98.0+%, TCI America™. Available at: [Link]

Sources

- 1. CAS 2664-61-1: 3,3′,3′′-Nitrilotris[propanamide] [cymitquimica.com]

- 2. Buy 3,3',3''-Nitrilotris(propionamide) | 2664-61-1 [smolecule.com]

- 3. Tripodal ligand - Wikipedia [en.wikipedia.org]

- 4. Structure–antitumor activity relationships of tripodal imidazolium-amino acid based salts. Effect of the nature of the amino acid, amide substitution and anion - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Cas 2664-61-1,3,3',3''-NITRILOTRIS(PROPIONAMIDE) | lookchem [lookchem.com]

- 6. 3,3',3''-NITRILOTRIS(PROPIONAMIDE)(2664-61-1) 1H NMR spectrum [chemicalbook.com]

- 7. EP0343597B1 - Preparation of tris (2-cyanoethyl) amine - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. Tripodal scaffolds with three appended imidazole thiones for Cu(I) chelation and protection from Cu-mediated oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. calpaclab.com [calpaclab.com]

- 12. Cytotoxic actions of 2,2-dibromo-3-nitrilopropionamide, a biocide in hydraulic fracturing fluids, on rat thymocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Vivo Toxicity of Industrial Biocide Containing 2,2-Dibromo-3-nitrilopropionamide in Adult and Zebrafish Larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Unveiling the Potential of a Versatile Tripodal Scaffold

An In-Depth Technical Guide to 3,3',3''-Nitrilotris(propionamide) (CAS: 2664-61-1) for Advanced Research and Drug Development

3,3',3''-Nitrilotris(propionamide), hereafter referred to as NTP, is a unique organic compound characterized by a central tertiary nitrogen atom bonded to three propionamide arms.[1] This symmetrical, tripodal structure imparts a distinct set of physicochemical properties and functional capabilities, positioning it as a molecule of significant interest for researchers, chemists, and drug development professionals. While it has found utility in various industrial applications as a chelating agent and viscosity modifier, its true potential lies in its application as a foundational building block in advanced chemical synthesis and formulation science.[1][2][3]

This guide moves beyond a simple recitation of properties to provide a senior application scientist's perspective on NTP. We will delve into its synthesis, functional applications in a research and development (R&D) context, and the critical protocols necessary for its effective use. The focus is on the causality behind its utility—why its structure is advantageous for creating complex molecular architectures like dendrimers, how its functional groups drive its performance as a ligand, and what best practices ensure its purity and stability for reproducible experimental outcomes.

Section 1: Core Physicochemical and Structural Profile

The efficacy of NTP in any application is rooted in its fundamental chemical and physical properties. It presents as a white to off-white crystalline solid, a physical state indicative of a well-ordered and stable molecular lattice at ambient conditions.[1][3]

Key Properties Summary

| Property | Value | Source(s) |

| CAS Number | 2664-61-1 | [4][5][6] |

| Molecular Formula | C₉H₁₈N₄O₃ | [2][4][5] |

| Molecular Weight | 230.26 g/mol | [3][5] |

| IUPAC Name | 3-[bis(3-amino-3-oxopropyl)amino]propanamide | [4] |

| Synonyms | Nitrilotrispropionamide, Tris(2-carbamoylethyl)amine | [1][2] |

| Appearance | White to almost white crystalline powder | [3][4] |

| Melting Point | 182.0 - 186.0 °C | [3] |

| Boiling Point | 634.3 °C at 760 mmHg | [2][5] |

| Density | ~1.233 g/cm³ | [2] |

Structural Analysis and Solubility Insights

The defining feature of NTP is its tripodal structure, which is visualized below.

Caption: Chemical structure of 3,3',3''-Nitrilotris(propionamide).

This structure is fundamental to its solubility profile. The three terminal primary amide (-CONH₂) groups are capable of extensive hydrogen bonding, making NTP highly soluble in water and other polar solvents like DMSO.[1][2][3] This high solubility is a critical advantage in drug formulation and biochemical assays, where aqueous compatibility is often a prerequisite. The stability of the molecule is evidenced by its high melting point, which suggests strong intermolecular forces within its crystalline lattice.[3]

Section 2: Synthesis, Purification, and Quality Control

The reliable application of NTP in a research setting hinges on the availability of high-purity material. Understanding its synthesis and the associated quality control (QC) methodologies is therefore essential for any scientist working with this compound.

Conceptual Synthesis Pathway

The most direct synthesis of NTP involves the acylation of a tripodal amine precursor.[3] A common conceptual approach is the reaction of a nitrilotriacetic acid derivative with propionyl chloride or propionic acid under controlled conditions.[3] This process typically involves the formation of an amide bond, a cornerstone reaction in organic chemistry.

The general workflow is outlined below.

Caption: Conceptual workflow for the synthesis and validation of NTP.

Experimental Protocol: Purity Verification by HPLC

This protocol provides a self-validating system to confirm the purity of a supplied or synthesized batch of NTP. The causality behind this choice is that High-Performance Liquid Chromatography (HPLC) is highly sensitive to impurities and provides quantitative data.

Objective: To determine the purity of an NTP sample using reverse-phase HPLC with UV detection.

Materials:

-

NTP sample

-

Acetonitrile (HPLC grade)

-

Deionized water (18 MΩ·cm)

-

Phosphoric acid

-

Volumetric flasks, pipettes, and autosampler vials

Methodology:

-

Mobile Phase Preparation:

-

Prepare Mobile Phase A: Deionized water with 0.1% phosphoric acid. The acid is critical for protonating any residual basic sites on the silica column and ensuring sharp, symmetrical peaks for the analyte.

-

Prepare Mobile Phase B: Acetonitrile with 0.1% phosphoric acid.

-

Degas both mobile phases by sonication or vacuum filtration to prevent bubble formation in the HPLC system.

-

-

Standard Preparation:

-

Accurately weigh approximately 10 mg of NTP reference standard and dissolve it in a 1:1 mixture of water and acetonitrile in a 10 mL volumetric flask. This solvent choice ensures complete dissolution given NTP's polarity.

-

Prepare a series of dilutions (e.g., 100, 50, 25, 10, 5 µg/mL) to establish a calibration curve.

-

-

Sample Preparation:

-

Prepare the sample to be tested at a concentration of approximately 50 µg/mL using the same diluent as the standard.

-

-

HPLC Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm (A standard reverse-phase column suitable for polar analytes).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 210 nm (chosen to detect the amide chromophore).

-

Gradient: A typical gradient might be 5% B to 95% B over 15 minutes. This ensures that any less polar impurities are eluted from the column.

-

-

Data Analysis:

-

Run the standards to generate a calibration curve (Peak Area vs. Concentration).

-

Run the sample and integrate the peak area corresponding to NTP.

-

Calculate the purity as: (Area_NTP / Area_Total) * 100%. The total area includes all detected impurity peaks. Purity should typically be ≥98%.[4]

-

Section 3: Advanced Applications in R&D

While NTP has industrial uses, its tripodal amide structure makes it a highly valuable tool in more sophisticated scientific contexts, particularly in drug development and materials science.

Foundational Core for Dendrimer Synthesis

Dendrimers are highly branched, monodisperse macromolecules with a well-defined structure. They are of immense interest in drug delivery for their ability to encapsulate therapeutic agents and target specific cells.[7] NTP can be considered a "Generation 0" (G0) dendrimer core. Its three terminal amide groups can be chemically modified (e.g., reduced to amines) to serve as branching points for the synthesis of higher-generation dendrimers.

Causality: The value of NTP here is its pre-defined, symmetrical trifurcated structure. Starting a dendrimer synthesis from such a core allows for precise control over the final architecture, which is critical for clinical translation where reproducibility and a well-defined safety profile are paramount.[7]

Caption: NTP as a Generation 0 (G0) core for dendrimer synthesis.

Tripodal Ligand in Coordination Chemistry

The central nitrogen atom and the oxygen atoms of the three amide groups can act as donor sites, making NTP an effective tripodal chelating agent for various metal ions.[1][2]

Expert Insight: This chelation capability is highly relevant in drug development for several reasons:

-

Metal-Based Therapeutics: NTP can be used to create stable complexes with therapeutic metal ions (e.g., platinum, ruthenium, gadolinium), potentially modulating their reactivity and bioavailability.

-

Diagnostic Imaging: By chelating paramagnetic or radioactive metal ions, NTP-based ligands can be developed as contrast agents for MRI or as radiotracers for PET imaging.

-

Biochemical Assays: Its ability to bind metal ions can be exploited in designing sensors or sequestering agents for metalloenzyme studies.

Scaffolding in Drug Formulation and Polyamide Chemistry

The structure of NTP is inherently linked to polyamines, which are ubiquitous molecules essential for cell growth and proliferation.[8] As a stable tri-amide, NTP can be used in biochemical studies as a structural mimic or modulator of polyamine interactions.[3] Furthermore, its three functional arms allow it to act as a cross-linking agent in the formation of hydrogels or other polymer matrices. Such materials are extensively used in controlled-release drug formulations, where the density and nature of the cross-linking agent dictate the drug release kinetics.

Section 4: Safety, Handling, and Storage

As a research chemical, NTP must be handled with appropriate care. While specific toxicity data is not extensively published, standard laboratory protocols for handling organic chemical powders should be strictly followed.[6][9]

-

Handling: Always use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. Stability is generally high under these recommended conditions.[9]

-

Critical Directive: The end-user is required to consult the manufacturer-specific Safety Data Sheet (SDS) before use.[6][9][10] The SDS provides comprehensive information on hazards, first-aid measures, and disposal procedures.

Conclusion

3,3',3''-Nitrilotris(propionamide) (CAS: 2664-61-1) is far more than a simple organic chemical. Its well-defined tripodal structure, high polarity, and versatile functional groups make it a powerful enabling tool for innovation. For the drug development professional, it offers a reliable starting point for the rational design of dendrimer-based delivery systems. For the coordination chemist, it provides a robust scaffold for creating novel metal complexes for therapeutic or diagnostic purposes. By understanding its core properties and employing rigorous, self-validating protocols, researchers can effectively leverage NTP to build the complex molecular solutions required to address today's scientific challenges.

References

-

3,3',3''-NITRILOTRIS(PROPIONAMIDE) (CAS 2664-61-1) Overview. LookChem. [Link]

-

3,3',3''-nitrilotris(propionamide) cas no.2664-61-1. ZHEJIANG JIUZHOU CHEM CO.,LTD. [Link]

-

3,3,3-Nitrilotris(propionamide), 25g, Each. CP Lab Safety. [Link]

- Polyamines: Methods and Protocols (Methods in Molecular Biology, 720). Springer Science+Business Media, LLC.

- Dendrimer delivery system and methods of use thereof.

- Novel nitrile and amidoxime compounds and methods of preparation.

Sources

- 1. CAS 2664-61-1: 3,3′,3′′-Nitrilotris[propanamide] [cymitquimica.com]

- 2. Cas 2664-61-1,3,3',3''-NITRILOTRIS(PROPIONAMIDE) | lookchem [lookchem.com]

- 3. Buy 3,3',3''-Nitrilotris(propionamide) | 2664-61-1 [smolecule.com]

- 4. 3,3',3″-Nitrilotris(propionamide) 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. CAS 2664-61-1 | 3,3',3''-Nitrilotripropanamide - Synblock [synblock.com]

- 6. calpaclab.com [calpaclab.com]

- 7. AU2018365250B2 - Dendrimer delivery system and methods of use thereof - Google Patents [patents.google.com]

- 8. uodiyala.edu.iq [uodiyala.edu.iq]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. scbt.com [scbt.com]

A Comprehensive Technical Guide to 3,3',3''-Nitrilotris(propionamide)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of 3,3',3''-Nitrilotris(propionamide), a multifunctional chemical compound characterized by a central tertiary amine linked to three propionamide arms. We will explore its fundamental chemical and physical properties, detail common synthetic methodologies and key chemical reactions, and survey its diverse applications across industrial and research settings. This document is intended to serve as a crucial resource for professionals in drug development and chemical research, offering both foundational knowledge and practical protocols for its synthesis and analysis.

Chemical Identity and Physicochemical Properties

3,3',3''-Nitrilotris(propionamide), also known as Nitrilotrispropionamide or Tris(2-carbamoylethyl)amine, is a symmetrical molecule whose structure lends itself to a variety of applications.[1] The presence of multiple amide groups and a central nitrogen atom allows for significant hydrogen bonding and potential for metal ion chelation, defining its utility in both aqueous and non-aqueous systems.[1][2]

Chemical Identifiers

| Identifier | Value |

| CAS Number | 2664-61-1[3][4] |

| Molecular Formula | C₉H₁₈N₄O₃[3][4][5] |

| IUPAC Name | 3-[bis(3-amino-3-oxopropyl)amino]propanamide[5] |

| Common Synonyms | Nitrilotrispropionamide, Tris(2-carbamoylethyl)amine, 3,3',3''-Nitrilotripropanamide[1][2][6] |

| InChI Key | RERXJGPPGMABOY-UHFFFAOYSA-N[5][7] |

| SMILES | C(CN(CCC(=O)N)CCC(=O)N)C(=O)N[5] |

Physicochemical Data

The physical properties of 3,3',3''-Nitrilotris(propionamide) are indicative of a stable, crystalline organic solid. Its high melting point suggests strong intermolecular forces, primarily hydrogen bonding facilitated by the amide groups.

| Property | Value |

| Molecular Weight | 230.27 g/mol [3][4] |

| Appearance | White to off-white crystalline powder[8] |

| Melting Point | 182.0 - 186.0 °C[8] |

| Boiling Point | 634.3 °C at 760 mmHg (Predicted)[2] |

| Density | 1.23 - 1.36 g/cm³[2][8] |

| Solubility | Highly soluble in water and other polar solvents[1][2] |

Synthesis and Key Chemical Reactions

The synthesis of 3,3',3''-Nitrilotris(propionamide) is typically achieved through straightforward acylation reactions, leveraging commercially available precursors. The reactivity of the final compound is dominated by the chemistry of its amide functional groups.

General Synthetic Pathway

A common and efficient method for synthesizing 3,3',3''-Nitrilotris(propionamide) involves the reaction of a nitrilotriacetic acid derivative with propionyl chloride or propionic acid under controlled conditions.[8] An alternative approach utilizes acrylamide-derived precursors.[8] The causality behind this choice of reactants lies in the need to introduce three propionamide groups onto a central nitrogen atom. The process necessitates a final purification step, such as recrystallization or column chromatography, to isolate the product with high purity.[8]

Caption: General workflow for the synthesis of 3,3',3''-Nitrilotris(propionamide).

Representative Synthesis Protocol

This protocol is a self-validating system, incorporating purification and characterization to ensure product integrity.

-

Preparation of Intermediate : In a reaction vessel under an inert atmosphere, react nitrilotriacetic acid with an appropriate reagent to form a more reactive intermediate (e.g., an acid chloride or ester).

-

Acylation : Introduce propionyl chloride or propionic anhydride to the intermediate solution under controlled temperature conditions, typically ranging from 20-150°C for laboratory scale.[8] The reaction is monitored by a suitable technique (e.g., TLC or LC-MS) until completion.

-

Quenching and Workup : Carefully quench the reaction with a suitable aqueous solution. Extract the crude product into an organic solvent.

-

Purification : Isolate the final product through recrystallization from a suitable solvent system or via silica gel chromatography to remove unreacted starting materials and byproducts.[8]

-

Validation : Confirm the identity and purity of the white, crystalline product by ¹H NMR, ¹³C NMR, and Mass Spectrometry. Purity can be further quantified by HPLC analysis (see Section 4.0).

Key Chemical Reactions

The chemical behavior of 3,3',3''-Nitrilotris(propionamide) is primarily dictated by its functional groups:

-

Amide Hydrolysis : Like other amides, it can be hydrolyzed back to its constituent carboxylic acid (propionic acid) and amine components under acidic or basic conditions.[8] This stability under neutral pH is crucial for its application in many formulations.

-

Nucleophilicity : The lone pairs of electrons on the nitrogen atoms can act as nucleophiles, allowing the compound to participate in acylation or alkylation reactions, although these are less common than reactions involving the amide groups.[8]

Applications in Research and Industry

The unique trifunctional structure of 3,3',3''-Nitrilotris(propionamide) makes it a versatile compound with a wide range of applications.

Industrial Applications

-

Viscosity and Thickening Agent : In the oil and gas industry, it is used as a viscosity-reducing agent and a thickening stabilizer in various aqueous solutions, improving fluid flow and stability.[2][8]

-

Chelating Agent : Its ability to form stable complexes with metal ions makes it an effective chelating agent in water treatment and metal extraction processes, where it binds and sequesters unwanted metal impurities.[1][2]

-

Cosmetics and Personal Care : It functions as an emollient and humectant, retaining moisture and improving the texture of skincare products.[2]

Sources

- 1. CAS 2664-61-1: 3,3′,3′′-Nitrilotris[propanamide] [cymitquimica.com]

- 2. lookchem.com [lookchem.com]

- 3. scbt.com [scbt.com]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. 3,3',3″-Nitrilotris(propionamide) 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. Propanamide, 3,3’,3’’-nitrilotris- | SIELC Technologies [sielc.com]

- 7. 3,3',3''-NITRILOTRIS(PROPIONAMIDE)(2664-61-1) 1H NMR [m.chemicalbook.com]

- 8. Buy 3,3',3''-Nitrilotris(propionamide) | 2664-61-1 [smolecule.com]

Synthesis pathways for 3,3',3''-Nitrilotris(propionamide)

An In-Depth Technical Guide to the Synthesis of 3,3',3''-Nitrilotris(propionamide)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3',3''-Nitrilotris(propionamide) (NTP), a trifunctional amide with the chemical formula C₉H₁₈N₄O₃, is a compound of increasing interest across various scientific and industrial domains.[1][2] Its unique molecular architecture, featuring a central tertiary amine linked to three propionamide arms, imparts properties valuable in fields ranging from materials science to pharmaceuticals.[2][3] This guide provides a comprehensive overview of the primary synthesis pathways for NTP, offering detailed experimental protocols and insights into the chemical principles governing these transformations. The content is tailored for researchers and professionals engaged in chemical synthesis and drug development, emphasizing practical application and theoretical understanding.

Introduction to 3,3',3''-Nitrilotris(propionamide)

3,3',3''-Nitrilotris(propionamide), also known as nitrilotripropionamide, is a white to off-white crystalline solid with a melting point in the range of 182.0 to 186.0 °C and a molecular weight of 230.26 g/mol .[1][4] The molecule's structure is characterized by a central nitrogen atom bonded to three separate propionamide chains. This arrangement allows for significant hydrogen bonding capabilities due to the presence of the amide functional groups, rendering it soluble in polar solvents.[2]

The applications of NTP are diverse. In industrial settings, it functions as a viscosity-reducing agent and a thickening stabilizer in aqueous solutions.[1][3] Its ability to chelate metal ions makes it useful in water treatment and metal extraction processes.[3] Furthermore, in the realm of personal care and cosmetics, it serves as an emollient and humectant.[3] For researchers, its structure provides a versatile scaffold for the synthesis of more complex molecules and for studying intermolecular interactions.[2]

| Property | Value |

| Molecular Formula | C₉H₁₈N₄O₃ |

| Molecular Weight | 230.26 g/mol [1] |

| Melting Point | 182.0 - 186.0 °C[1][4] |

| Appearance | White to almost white powder or crystalline solid[1][4] |

| CAS Number | 2664-61-1 |

Primary Synthesis Pathways

The synthesis of 3,3',3''-Nitrilotris(propionamide) can be approached through several strategic routes. The selection of a particular pathway often depends on the availability of starting materials, desired scale, and purity requirements. This section details the most prevalent and effective methods.

Michael Addition of Ammonia to Acrylamide

One of the most direct and historically significant methods for synthesizing NTP involves the Michael addition of ammonia to acrylamide.[1] This reaction leverages the electrophilic nature of the carbon-carbon double bond in acrylamide, which is activated by the electron-withdrawing amide group. Ammonia, acting as the nucleophile, attacks the β-carbon of three separate acrylamide molecules, leading to the formation of the desired trisubstituted amine.

Mechanism: The reaction proceeds via a conjugate addition mechanism. The lone pair of electrons on the nitrogen atom of ammonia attacks the β-carbon of the α,β-unsaturated carbonyl system of acrylamide. This is followed by protonation of the resulting enolate intermediate to yield the addition product. The process repeats two more times with the newly formed secondary and then tertiary amine to afford the final product.

Figure 1: Reaction scheme for the synthesis of NTP via Michael addition.

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Reagents: To the flask, add a solution of acrylamide in a suitable solvent, such as water or an alcohol.

-

Initiation: Introduce a molar excess of aqueous ammonia to the acrylamide solution. The reaction is typically carried out at an elevated temperature to facilitate the addition.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield pure 3,3',3''-Nitrilotris(propionamide).

Causality Behind Experimental Choices:

-

Excess Ammonia: Using an excess of ammonia helps to drive the reaction to completion and minimizes the formation of oligo- or polymeric byproducts resulting from the self-polymerization of acrylamide.

-

Elevated Temperature: The Michael addition is often slow at room temperature. Heating the reaction mixture increases the reaction rate, leading to a more efficient synthesis within a reasonable timeframe.

Acylation of Tris(2-aminoethyl)amine (TREN)

An alternative and highly convergent approach to NTP is the acylation of tris(2-aminoethyl)amine, commonly known as TREN. This method involves the reaction of the three primary amino groups of TREN with a suitable propionylating agent, such as propionyl chloride or propionic anhydride.

Mechanism: This reaction is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atoms of the primary amines in TREN acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. In the case of propionyl chloride, this leads to the formation of a tetrahedral intermediate, which then collapses to expel a chloride ion, forming the amide bond. A base is typically added to neutralize the HCl byproduct.

Figure 2: Reaction scheme for the synthesis of NTP via acylation of TREN.

Experimental Protocol:

-

Reaction Setup: In a fume hood, set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Reagents: Dissolve tris(2-aminoethyl)amine and a suitable non-nucleophilic base (e.g., triethylamine or pyridine) in an inert aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Acylation: Cool the solution in an ice bath. Slowly add propionyl chloride, dissolved in the same solvent, to the reaction mixture via the dropping funnel. Maintain the temperature below 5 °C during the addition.

-

Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC or LC-MS.

-

Work-up and Purification: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of a nitrogen atmosphere prevents the reaction of the acylating agent with atmospheric moisture.

-

Low Temperature: The acylation reaction is highly exothermic. Performing the addition at low temperatures helps to control the reaction rate and prevent the formation of side products.

-

Base: The base is crucial for scavenging the hydrochloric acid generated during the reaction, which would otherwise protonate the amine starting material, rendering it non-nucleophilic.

Process Optimization and Critical Considerations

Temperature Control: For industrial-scale synthesis, precise temperature control is paramount.[1] The rate of reaction increases with temperature, but so does the potential for side reactions and decomposition. Optimal temperature ranges for industrial production are typically between 80-200°C, while laboratory-scale syntheses are often conducted between 20-150°C.[1]

Byproduct Formation and Purification: The synthesis of NTP is often accompanied by the formation of byproducts.[1] In the Michael addition route, incomplete reaction can lead to mono- and di-substituted products, while self-polymerization of acrylamide is also a concern. In the acylation pathway, over-acylation or side reactions with the solvent can occur. Therefore, robust purification strategies, such as recrystallization and chromatography, are essential to achieve high purity.[1]

Characterization

The identity and purity of the synthesized 3,3',3''-Nitrilotris(propionamide) can be confirmed using a variety of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the molecular structure of the compound.

-

Mass Spectrometry (MS): Provides information about the molecular weight of the product.

-

Infrared (IR) Spectroscopy: Can be used to identify the characteristic functional groups, such as the N-H and C=O stretches of the amide groups.

-

Melting Point Analysis: A sharp melting point range is indicative of a pure compound.[1]

Conclusion

The synthesis of 3,3',3''-Nitrilotris(propionamide) can be effectively achieved through several well-established chemical routes. The choice of a specific pathway will be dictated by factors such as scale, cost, and available equipment. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers and scientists can reliably produce this versatile compound for a wide array of applications in both research and industry.

References

-

PrepChem.com. Preparation of Nitrilotripropionamide. [Link]

-

LookChem. Cas 2664-61-1, 3,3',3''-NITRILOTRIS(PROPIONAMIDE). [Link]

-

Hoveyda, K., et al. (2007). Tripodal trisamides based on nicotinic and picolinic acid derivatives. Inorganica Chimica Acta, 360(1), 414-425. [Link]

- European Patent Office. (2013).

-

PubMed. (2015). Tris(2-aminoethyl)amine-based α-branched fatty acid amides - Synthesis of lipids and comparative study of transfection efficiency of their lipid formulations. [Link]

- Google Patents. (2019). CN109438252B - A kind of synthesis technique of tris(2-aminoethyl)amine.

- Google Patents. (1997).

Sources

- 1. Buy 3,3',3''-Nitrilotris(propionamide) | 2664-61-1 [smolecule.com]

- 2. CAS 2664-61-1: 3,3′,3′′-Nitrilotris[propanamide] [cymitquimica.com]

- 3. Cas 2664-61-1,3,3',3''-NITRILOTRIS(PROPIONAMIDE) | lookchem [lookchem.com]

- 4. 3,3',3''-Nitrilotris(propionamide) | 2664-61-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Solubility of 3,3',3''-Nitrilotris(propionamide) in different solvents

An In-Depth Technical Guide to the Solubility of 3,3',3''-Nitrilotris(propionamide)

Executive Summary

3,3',3''-Nitrilotris(propionamide), a trifunctional amide with the molecular formula C₉H₁₈N₄O₃, presents a unique and highly favorable solubility profile for applications in aqueous and polar organic systems.[1][2] Its molecular architecture, featuring a central tertiary nitrogen atom and three terminal propionamide groups, is the primary determinant of its physicochemical properties.[1] This guide provides a comprehensive analysis of the solubility characteristics of this compound, grounded in its molecular structure. It offers a theoretical framework for understanding its behavior in various solvents, detailed protocols for empirical solubility determination, and discusses its relevance in pharmaceutical and industrial applications.

Molecular Structure and its Influence on Solubility

The solubility of a compound is fundamentally governed by its ability to form favorable interactions with solvent molecules. In the case of 3,3',3''-Nitrilotris(propionamide), its structure is rich with features that promote solubility in polar media.

The molecule possesses three primary amide (-CONH₂) groups. Each of these groups contains:

-

An electronegative oxygen atom in the carbonyl group (C=O), which can act as a hydrogen bond acceptor.[3]

-

Two hydrogen atoms attached to the nitrogen (N-H), which can act as hydrogen bond donors.[3][4]

This combination of hydrogen bond donors and acceptors allows for extensive and strong interactions with protic solvents like water and alcohols.[1][5] The central tertiary amine is sterically hindered and less basic than a typical amine, but the overall polarity of the molecule is exceptionally high due to the cumulative effect of the three amide functionalities.[6] This hydrophilic nature is the cornerstone of its solubility profile.[1]

Conversely, the molecule lacks significant non-polar regions. The short propylene chains do not confer substantial hydrophobic character, leading to predictably poor solubility in non-polar solvents such as hydrocarbons. This follows the fundamental principle of "like dissolves like," where polar solutes dissolve in polar solvents and non-polar solutes dissolve in non-polar solvents.[7][8]

Caption: Molecular structure highlighting key functional groups.

Solubility Profile: A Technical Summary

While precise quantitative data ( g/100 mL) for 3,3',3''-Nitrilotris(propionamide) is not widely published in publicly accessible literature, its qualitative solubility is well-documented.[9] The compound exhibits a strong preference for polar solvents.[1][2]

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₉H₁₈N₄O₃ | [1][10] |

| Molecular Weight | 230.26 g/mol | [1] |

| Appearance | White to almost white crystalline powder | [1][11] |

| Melting Point | 182.0 to 186.0 °C | [1] |

| CAS Number | 2664-61-1 |[10] |

Table 2: Qualitative Solubility in Various Solvent Systems

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

|---|---|---|---|

| Polar Protic | Water, Methanol, Ethanol | Excellent / High | Extensive hydrogen bonding capability with both solvent and solute acting as H-bond donors and acceptors.[1][2][9] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Excellent / High | Strong dipole-dipole interactions; DMSO is an excellent hydrogen bond acceptor.[1] |

| Polar Aprotic | Acetonitrile | Moderate | Good compatibility, particularly in aqueous mixtures (e.g., HPLC mobile phases).[1] |

| Slightly Polar | Acetone, Ethyl Acetate | Low to Insoluble | Insufficient polarity and limited hydrogen bonding to overcome the solute's crystal lattice energy. |

| Non-Polar | Hexane, Toluene | Insoluble | "Like dissolves like" principle; lack of favorable interactions between the polar solute and non-polar solvent.[7] |

Experimental Determination of Solubility: A Validated Protocol

To establish quantitative solubility data, a robust and reproducible experimental method is required. The isothermal shake-flask method is a gold standard for this purpose.[12] This protocol provides a self-validating system for researchers to determine the solubility of 3,3',3''-Nitrilotris(propionamide) in a solvent of interest.

Objective: To determine the equilibrium solubility of 3,3',3''-Nitrilotris(propionamide) in a given solvent at a specified temperature.

Materials:

-

3,3',3''-Nitrilotris(propionamide) (>98% purity)

-

Solvent of interest (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE or nylon)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument (e.g., UV-Vis Spectrophotometer with a validated method)

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of 3,3',3''-Nitrilotris(propionamide) to a series of vials containing a precise volume (e.g., 5.0 mL) of the chosen solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Remove the vials from the shaker and allow them to stand undisturbed at the same temperature, permitting the excess solid to settle. For fine suspensions, centrifugation may be required.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved micro-particulates. Causality Note: This step is critical to prevent artificially high results from suspended solids.

-

Dilution and Analysis: Accurately dilute the filtered sample with a suitable solvent (often the HPLC mobile phase) to bring the concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-validated and calibrated analytical method (e.g., HPLC) to determine the concentration of the dissolved compound.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result represents the solubility of the compound under the tested conditions.

Factors Influencing Solubility

-

Temperature: For most solids, solubility increases with temperature as the dissolution process is often endothermic.[12] Heating solutions of 3,3',3''-Nitrilotris(propionamide) can enhance the dissolution rate.[1] This parameter should be carefully controlled and reported in any solubility study.

-

pH: While amides are generally considered neutral, the central nitrogen atom can exhibit very weak basicity. However, significant changes in solubility due to pH are not expected unless under extreme acidic or basic conditions that could lead to hydrolysis of the amide groups.[5][6]

-

Co-solvents: In complex formulations, the use of co-solvents (e.g., water/ethanol mixtures) can be used to modulate solubility. The high polarity and hydrogen-bonding capacity of 3,3',3''-Nitrilotris(propionamide) suggest good compatibility with various polar co-solvent systems.[1]

Applications and Relevance in Research and Development

The favorable solubility profile of 3,3',3''-Nitrilotris(propionamide) is a key enabler for its use in various fields:

-

Pharmaceuticals: Its high aqueous solubility makes it a potentially useful excipient in drug formulations.[1] It may also serve as a building block in the synthesis of more complex, water-soluble active pharmaceutical ingredients.

-

Industrial Applications: It has been identified as a viscosity-reducing agent and thickening stabilizer in aqueous solutions for industrial processes.[1][9]

-

Biochemical Research: In laboratory settings, its solubility in aqueous buffers and polar organic solvents like DMSO facilitates its use in biochemical assays and as a chelating agent.[1][2]

Caption: Relationship between molecular properties and solubility.

References

- Principles of Drug Action 1, Spring 2005, Amides.

- Buy 3,3',3''-Nitrilotris(propionamide) | 2664-61-1 - Smolecule.

- Solubility of Amides - Chemistry Stack Exchange.

- Amides - Organic Chemistry - Science Ready.

- How to determine the solubility of a substance in an organic solvent ?

- Amides: Structure, Properties, and Reactions | Solubility of Things.

- CAS 2664-61-1: 3,3',3''-Nitrilotris[propanamide] - CymitQuimica.

- Experiment: Solubility of Organic & Inorganic Compounds.

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube.

- Why is amide more soluble in water than the amine with the same number of alkyl group

- 3′′-Nitrilotris(propionamide), CAS 2664-61-1 | SCBT - Santa Cruz Biotechnology.

- 3,3',3″-Nitrilotris(propionamide) 98.0+%, TCI America™ | Fisher Scientific.

- Cas 2664-61-1,3,3',3''-NITRILOTRIS(PROPIONAMIDE) | lookchem.

Sources

- 1. Buy 3,3',3''-Nitrilotris(propionamide) | 2664-61-1 [smolecule.com]

- 2. CAS 2664-61-1: 3,3′,3′′-Nitrilotris[propanamide] [cymitquimica.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. scienceready.com.au [scienceready.com.au]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. webhome.auburn.edu [webhome.auburn.edu]

- 7. chem.ws [chem.ws]

- 8. quora.com [quora.com]

- 9. Cas 2664-61-1,3,3',3''-NITRILOTRIS(PROPIONAMIDE) | lookchem [lookchem.com]

- 10. scbt.com [scbt.com]

- 11. 3,3',3″-Nitrilotris(propionamide) 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 12. youtube.com [youtube.com]

Spectroscopic data (NMR, IR) of 3,3',3''-Nitrilotris(propionamide)

An In-Depth Technical Guide to the Spectroscopic Data of 3,3',3''-Nitrilotris(propionamide)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 3,3',3''-nitrilotris(propionamide), a symmetrical tripodal molecule with significant applications in industrial and pharmaceutical fields.[1][2] This document delves into the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic signatures of the molecule, offering detailed interpretation and assignments. The causality behind experimental observations is explained to provide field-proven insights for researchers. All data is presented with in-text citations to authoritative sources and consolidated in a comprehensive reference list.

Introduction to 3,3',3''-Nitrilotris(propionamide)

3,3',3''-Nitrilotris(propionamide) (CAS No. 2664-61-1) is a white to off-white crystalline solid with the molecular formula C₉H₁₈N₄O₃ and a molecular weight of 230.26 g/mol .[1][3] Its structure features a central tertiary nitrogen atom bonded to three propionamide arms, bestowing upon it a unique C₃ symmetry. This symmetrical tripodal structure is key to its chemical and physical properties, including its utility as a viscosity-reducing agent, thickening stabilizer, and a chelating agent.[1][2] The presence of multiple amide functionalities allows for extensive hydrogen bonding, rendering the compound highly soluble in polar solvents like water.[1][3]

The synthesis of 3,3',3''-nitrilotris(propionamide) can be achieved through various methods, often involving the reaction of nitrilotriacetic acid derivatives with propionyl chloride or propionic acid, or by utilizing acrylamide-derived precursors.[1] Understanding the spectroscopic fingerprint of this molecule is paramount for its identification, purity assessment, and for elucidating its interactions in various chemical and biological systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of 3,3',3''-nitrilotris(propionamide). The molecule's high degree of symmetry simplifies its NMR spectra, making peak assignment straightforward.

¹H NMR Spectroscopy

The proton NMR spectrum of 3,3',3''-nitrilotris(propionamide) is characterized by a few distinct signals, each representing one of the chemically equivalent sets of protons in the three identical propionamide arms.

Table 1: ¹H NMR Spectroscopic Data for 3,3',3''-Nitrilotris(propionamide)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.32, 6.75 | Broad Singlets | 6H | -C(=O)NH₂ |

| 2.615 | Triplet | 6H | N-(CH₂ -CH₂-C=O)₃ |

| 2.164 | Triplet | 6H | N-(CH₂-CH₂ -C=O)₃ |

Data sourced from Smolecule[1]. The appearance of two distinct signals for the amide protons suggests hindered rotation around the C-N bond or different chemical environments due to hydrogen bonding.

Interpretation and Causality:

The downfield chemical shifts of the amide protons (δ 7.32 and 6.75 ppm) are characteristic of protons attached to a nitrogen atom adjacent to a carbonyl group, which deshields them. The broadness of these signals is typical for amide N-H protons due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange.

The two methylene groups in each propionamide arm are diastereotopic and appear as two distinct triplets. The protons on the carbon adjacent to the central nitrogen (N-CH₂ ) are observed at δ 2.615 ppm. Their proximity to the electron-withdrawing nitrogen atom results in a downfield shift compared to the other methylene group. The protons on the carbon adjacent to the carbonyl group (-CH₂ -C=O) resonate at δ 2.164 ppm. The triplet multiplicity arises from the coupling with the adjacent methylene protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is further simplified due to the molecule's symmetry, showing only three distinct signals corresponding to the three unique carbon environments.

Table 2: ¹³C NMR Spectroscopic Data for 3,3',3''-Nitrilotris(propionamide)

| Chemical Shift (δ) ppm | Assignment |

| 173.50 | -C (=O)NH₂ |

| 49.03 | N-(C H₂-CH₂-C=O)₃ |

| 32.83 | N-(CH₂-C H₂-C=O)₃ |

Data sourced from Smolecule[1].

Interpretation and Causality:

The signal at δ 173.50 ppm is unequivocally assigned to the carbonyl carbon of the amide group.[1] This significant downfield shift is a hallmark of carbonyl carbons due to the strong deshielding effect of the electronegative oxygen atom.

The carbon atom directly attached to the central tertiary nitrogen (N-C H₂) appears at δ 49.03 ppm.[1] Its chemical shift is influenced by the electronegativity of the nitrogen atom. The terminal methylene carbon adjacent to the carbonyl group ( -C H₂-C=O) resonates at δ 32.83 ppm.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in 3,3',3''-nitrilotris(propionamide), particularly the amide group.

Table 3: Characteristic IR Absorption Bands for 3,3',3''-Nitrilotris(propionamide)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3500-3300 | N-H stretch | Primary Amide (-NH₂) |

| ~1690-1650 | C=O stretch (Amide I band) | Amide (-C(=O)N) |

| ~1650-1590 | N-H bend (Amide II band) | Amide (-NH₂) |

Interpretation based on the general characteristics of primary amides as described in Advanced Organic Chemistry.[4]

Interpretation and Causality:

The IR spectrum of 3,3',3''-nitrilotris(propionamide) is dominated by the characteristic absorptions of the primary amide functional groups.

-

N-H Stretching: The region between 3500 and 3300 cm⁻¹ typically shows two bands for the symmetric and asymmetric stretching vibrations of the N-H bonds in the -NH₂ group.[4] The presence of intermolecular hydrogen bonding can cause these bands to broaden.[4]

-

C=O Stretching (Amide I): A strong, sharp absorption band is expected between 1690 and 1650 cm⁻¹ due to the C=O stretching vibration.[4] This is one of the most prominent peaks in the IR spectrum of an amide.

-

N-H Bending (Amide II): The N-H bending vibration, often coupled with C-N stretching, gives rise to the Amide II band in the range of 1650-1590 cm⁻¹.[4]

Experimental Protocols

4.1. NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural analysis.

-

Sample Preparation: Dissolve approximately 5-10 mg of 3,3',3''-nitrilotris(propionamide) in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for amides as it does not exchange with the N-H protons, allowing for their observation.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 512-1024 scans, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

4.2. IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Data Acquisition:

-

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Collect a background spectrum of the empty sample compartment (or clean ATR crystal) prior to running the sample spectrum.

-

-

Data Processing: The software automatically performs a background subtraction. The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber.

Visualizations

Caption: Molecular Structure of 3,3',3''-Nitrilotris(propionamide)

Caption: Correlation of Spectroscopic Data to Molecular Structure

Conclusion

The spectroscopic data of 3,3',3''-nitrilotris(propionamide) is highly consistent with its symmetrical tripodal structure. The simplicity of its NMR spectra, with three distinct signals in both ¹H and ¹³C NMR, provides a clear and rapid method for its identification and structural verification. The IR spectrum confirms the presence of the primary amide functional groups, which are crucial to the molecule's chemical properties and applications. This guide provides a foundational understanding of the spectroscopic characteristics of 3,3',3''-nitrilotris(propionamide), which is essential for researchers and professionals working with this versatile compound.

References

-

PrepChem.com. Preparation of Nitrilotripropionamide. [Link]

-

LookChem. Cas 2664-61-1,3,3',3''-NITRILOTRIS(PROPIONAMIDE). [Link]

-

Capot Chemical. 2664-61-1 | 3,3',3''-Nitrilotris(propionamide). [Link]

-

Advanced Organic Chemistry. Infrared spectrum of propanamide. [Link]

Sources

A Technical Guide to the Thermal Stability and Degradation of 3,3',3''-Nitrilotris(propionamide)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and potential degradation pathways of 3,3',3''-Nitrilotris(propionamide), a molecule of interest in various industrial and pharmaceutical applications. While specific experimental data on the thermal decomposition of this compound is limited in publicly available literature, this document synthesizes information on its known properties with established principles of amide and polyamide thermal degradation. By examining the behavior of structurally related compounds, this guide offers insights into the expected thermal properties, proposes likely degradation mechanisms, and outlines the analytical methodologies crucial for its characterization. This document is intended to serve as a foundational resource for researchers and professionals working with 3,3',3''-Nitrilotris(propionamide), enabling informed decisions regarding its handling, formulation, and storage.

Introduction to 3,3',3''-Nitrilotris(propionamide)

3,3',3''-Nitrilotris(propionamide) is a trifunctional amide with the chemical formula C₉H₁₈N₄O₃ and a molecular weight of 230.26 g/mol .[1] It is characterized by a central tertiary amine nitrogen atom bonded to three propionamide chains. This unique tripodal structure imparts specific chemical and physical properties, including the potential for extensive hydrogen bonding, which is known to contribute significantly to the thermal stability of amides.[1] The compound typically appears as a white to off-white crystalline solid with a melting point in the range of 182-186 °C.[1]

The presence of multiple amide functionalities suggests its potential utility as a chelating agent, a viscosity modifier, and in drug formulation. Understanding its thermal stability is paramount for these applications, as thermal degradation can lead to loss of efficacy, formation of undesirable byproducts, and potential safety concerns.

Physicochemical Properties and Known Stability

A summary of the key physicochemical properties of 3,3',3''-Nitrilotris(propionamide) is presented in Table 1.

Table 1: Physicochemical Properties of 3,3',3''-Nitrilotris(propionamide)

| Property | Value | Source |

| Molecular Formula | C₉H₁₈N₄O₃ | [1] |

| Molecular Weight | 230.26 g/mol | [1] |

| Appearance | White to almost white powder/crystal | [1] |

| Melting Point | 182-186 °C | [1] |

| Purity | >98.0% | [2] |

Available data suggests that 3,3',3''-Nitrilotris(propionamide) is chemically stable up to its melting point, with no reported decomposition products below 186°C.[1] The stability is attributed to its tripodal structure and the extensive intermolecular hydrogen bonding network formed by the three amide groups.[1] However, at temperatures exceeding its melting point, degradation is expected to occur.

General Principles of Amide Thermal Degradation

The thermal degradation of amides can proceed through several complex pathways, influenced by factors such as the chemical structure of the amide, the presence of oxygen, and the temperature. For aliphatic amides, common degradation reactions include:

-

Hydrolysis: In the presence of water, amides can hydrolyze to form a carboxylic acid and an amine or ammonia.[3][4] This reaction can be catalyzed by acidic or basic conditions.

-

Dehydration: Primary amides can be dehydrated to form nitriles, particularly when heated with a dehydrating agent.

-

Pyrolysis: At elevated temperatures, amides undergo pyrolysis, which involves the breaking of chemical bonds to form a variety of smaller molecules. This process often proceeds via radical mechanisms.

For polyamides, which share the characteristic amide linkage, thermal degradation has been more extensively studied. The primary decomposition products often include ammonia, water, carbon dioxide, carbon monoxide, hydrocarbons, and nitriles.[5][6] In some cases, cyclic compounds such as cyclopentanone have been observed as significant pyrolysis products of aliphatic polyamides.[5][6]

Proposed Thermal Degradation Pathway for 3,3',3''-Nitrilotris(propionamide)

Based on the general principles of amide degradation, a plausible thermal degradation pathway for 3,3',3''-Nitrilotris(propionamide) at temperatures above its melting point is proposed. The degradation is likely to initiate at the amide functional groups, which are the most reactive sites in the molecule.

Initial Degradation Steps (Lower Temperatures >186°C):

-

Intramolecular Cyclization and Deamination: The propionamide side chains may undergo intramolecular cyclization to form a six-membered ring lactam, with the elimination of ammonia.

-

Dehydration: The primary amide groups could undergo dehydration to form the corresponding nitrile functionalities.

Advanced Degradation (Higher Temperatures):

At higher temperatures, more extensive fragmentation of the molecule is expected, leading to the formation of a complex mixture of volatile products. This can involve:

-

C-N and C-C Bond Scission: Homolytic cleavage of the carbon-nitrogen and carbon-carbon bonds would generate a variety of radical species.

-

Formation of Volatile Products: These radicals could then recombine or undergo further reactions to form stable volatile products such as ammonia (NH₃), carbon monoxide (CO), carbon dioxide (CO₂), and various hydrocarbons. Given the aliphatic nature of the side chains, the formation of small alkenes and alkanes is likely.

The proposed degradation pathway is visualized in the following diagram:

Caption: Proposed thermal degradation pathway for 3,3',3''-Nitrilotris(propionamide).

Analytical Methodologies for Thermal Stability Assessment

A thorough investigation of the thermal stability and degradation of 3,3',3''-Nitrilotris(propionamide) requires a combination of thermoanalytical and spectroscopic techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a primary technique for determining the thermal stability and decomposition profile of a material.

Illustrative TGA Experimental Protocol:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of 3,3',3''-Nitrilotris(propionamide) into an alumina or platinum crucible.

-

Atmosphere: Nitrogen (inert) or Air (oxidative), with a flow rate of 50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.

-

Data Analysis: Plot the percentage of weight loss versus temperature to obtain the TGA curve. The derivative of this curve (DTG) shows the rate of weight loss and helps to identify the temperatures of maximum decomposition rates.

Hypothetical TGA Data Summary:

The following table presents hypothetical TGA data for 3,3',3''-Nitrilotris(propionamide) to illustrate the expected outcomes.

Table 2: Hypothetical TGA Data for 3,3',3''-Nitrilotris(propionamide) in an Inert Atmosphere

| Parameter | Expected Value | Interpretation |

| Onset Decomposition Temp. (T_onset) | ~190-220 °C | Temperature at which significant weight loss begins. |

| Temp. at Max. Decomposition Rate (T_max) | ~250-300 °C | Indicates the point of fastest degradation. |

| Residual Mass at 600 °C | < 5% | Suggests near-complete volatilization of degradation products. |

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine melting points, glass transitions, and enthalpies of reaction.

Illustrative DSC Experimental Protocol:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Seal 2-5 mg of 3,3',3''-Nitrilotris(propionamide) in an aluminum pan.

-

Atmosphere: Nitrogen, with a flow rate of 50 mL/min.

-

Temperature Program:

-

Heat from 25 °C to 200 °C at 10 °C/min to observe the melting transition.

-

Cool to 25 °C at 10 °C/min.

-

Reheat to 400 °C at 10 °C/min to observe any exothermic degradation events.

-

-